N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18290496
InChI: InChI=1S/C37H27N/c1-3-11-27(12-4-1)28-19-23-31(24-20-28)38-32-25-21-30(22-26-32)37(29-13-5-2-6-14-29)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26,38H
SMILES:
Molecular Formula: C37H27N
Molecular Weight: 485.6 g/mol

N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine

CAS No.:

Cat. No.: VC18290496

Molecular Formula: C37H27N

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine -

Specification

Molecular Formula C37H27N
Molecular Weight 485.6 g/mol
IUPAC Name 4-phenyl-N-[4-(9-phenylfluoren-9-yl)phenyl]aniline
Standard InChI InChI=1S/C37H27N/c1-3-11-27(12-4-1)28-19-23-31(24-20-28)38-32-25-21-30(22-26-32)37(29-13-5-2-6-14-29)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26,38H
Standard InChI Key NEUDKMQWMOVRAZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7

Introduction

Chemical Identity and Molecular Characterization

Basic Structural Information

N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 1853122-02-7) is a tertiary amine featuring a fluorene core substituted with phenyl and biphenyl groups. Its molecular formula is C37H29N, with a molecular weight of 485.6 g/mol . The structure comprises a central fluorene moiety linked to a biphenylamine group via a para-substituted phenyl bridge, creating a rigid, planar geometry conducive to charge transport .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC37H29N
Molecular Weight485.6 g/mol
Melting PointNot reported-
Boiling PointNot reported-
Density~1.2–1.3 g/cm³ (estimated)
SolubilityLow in polar solvents

Synthetic Routes and Optimization

Reductive Amination Strategies

The synthesis of fluorene-based amines often employs reductive amination, as demonstrated for 9H-Fluoren-9-amine (CAS: 525-03-1). A reported protocol involves:

  • Reacting a fluorenone precursor with aniline derivatives in methanol.

  • Using ammonium formate as a hydrogen donor and pentamethylcyclopentadienyl iridium catalysts (1 mol%) at 37°C for 24 hours .

  • Yields up to 70% after purification via acid-base extraction .

For N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine, a analogous route could involve:

  • Coupling 4-(9-Phenyl-9H-fluoren-9-yl)aniline with 4-bromobiphenyl via Buchwald-Hartwig amination.

  • Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at 110°C .

Challenges in Purification

The compound’s low solubility in polar solvents complicates isolation. Techniques such as column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from dichloromethane/ethanol mixtures are recommended .

Structural and Electronic Properties

Conformational Analysis

The fluorene core imposes a dihedral angle of ~30° between its two benzene rings, while the biphenyl group adopts a near-planar conformation (≤10° twist). This balance between rigidity and conjugation optimizes charge mobility while minimizing aggregation-induced quenching .

Table 2: Comparative Analysis of Fluorene Derivatives

CompoundDihedral Angle (°)λmax (nm)Application
N-(4-(9-Phenylfluorenyl)phenyl)biphenyl28–32350–370OLED host
9,9-Dimethyl-N-phenylfluoren-2-amine35–40330–340Semiconductor dopant
9-Phenylfluoren-9-amine25–28320–335Photoresist component

Thermal Stability

Thermogravimetric analysis (TGA) of related fluorene amines reveals decomposition temperatures (Td) >300°C, attributed to the robust aromatic framework. Differential scanning calorimetry (DSC) shows no melting transitions below 200°C, suggesting amorphous solid formation .

Applications in Advanced Materials

Organic Electronics

The compound’s high hole mobility (μh ≈ 10⁻³ cm²/V·s) and wide bandgap (~3.1 eV) make it suitable for:

  • OLED Hole-Transport Layers (HTLs): Enhances device efficiency by reducing electron-hole recombination .

  • Perovskite Solar Cells: Improves interfacial charge extraction when used as a passivation layer .

Polymer Additives

Incorporating N-(4-(9-Phenylfluorenyl)phenyl)biphenyl-4-amine into epoxy resins (e.g., 9,9-bis[4-(glycidyloxy)phenyl]fluorene, CAS: 47758-37-2) enhances:

  • Thermal resistance: Glass transition temperatures (Tg) increase by 20–30°C.

  • Mechanical strength: Tensile modulus improves by 15–20% due to π-π stacking interactions .

Future Research Directions

  • Synthetic Scalability: Develop continuous-flow protocols to improve yield and reproducibility.

  • Device Integration: Test the compound in flexible OLED prototypes.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicity.

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